
(R)-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride is a chiral amine compound that has potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an ethylamine side chain. The dihydrochloride salt form enhances its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine and ethylamine.
Formation of Intermediate: The pyrrolidine ring is functionalized to introduce the ethylamine side chain. This can be achieved through various methods such as reductive amination or nucleophilic substitution.
Purification: The intermediate is purified using techniques like recrystallization or chromatography.
Formation of Dihydrochloride Salt: The final step involves converting the free base to its dihydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride may involve:
Large-Scale Synthesis: Scaling up the synthetic route while ensuring the purity and yield of the product.
Optimization of Reaction Conditions: Optimizing parameters such as temperature, pressure, and reaction time to maximize efficiency.
Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the ethylamine side chain.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution Reagents: Nucleophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction may produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmacology: The compound may be studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.
Industrial Applications: It can be used in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride: The enantiomer of the compound, which may have different biological activities.
N-Methyl-2-(pyrrolidin-3-yl)ethan-1-amine: A methylated derivative with potentially different pharmacological properties.
2-(Pyrrolidin-3-yl)ethan-1-amine: The non-chiral version of the compound.
Uniqueness
®-2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers or other derivatives. The dihydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.
Propiedades
Fórmula molecular |
C6H16Cl2N2 |
|---|---|
Peso molecular |
187.11 g/mol |
Nombre IUPAC |
2-[(3R)-pyrrolidin-3-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c7-3-1-6-2-4-8-5-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m1../s1 |
Clave InChI |
UEVWVDZEFHEMOO-QYCVXMPOSA-N |
SMILES isomérico |
C1CNC[C@@H]1CCN.Cl.Cl |
SMILES canónico |
C1CNCC1CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


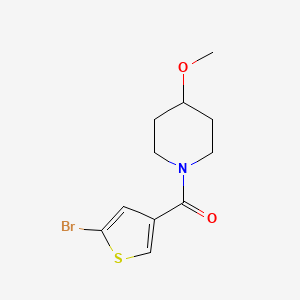
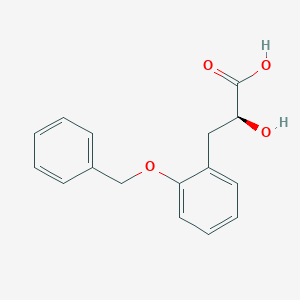

![N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14892409.png)

![Bis{[1-(2R,5R)-2,5-diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14892429.png)
![4-Chloro-7,8-dihydro-6h-pyrano[3,2-d]pyrimidine](/img/structure/B14892440.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid](/img/structure/B14892446.png)
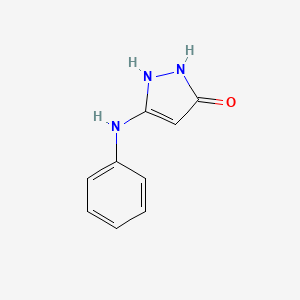
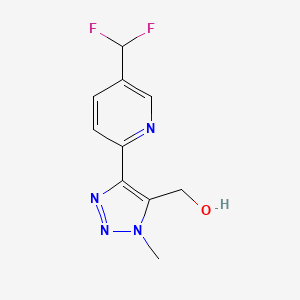

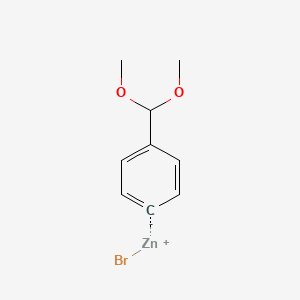

![(S)-tert-Butyl (5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B14892493.png)
